Ethyl 3-(Methyl-d3-mercapto)propionate
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Overview
Description
Ethyl 3-(Methyl-d3-mercapto)propionate is a stable isotope-labeled compound with the molecular formula C6H9D3O2S and a molecular weight of 151.24 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Methyl-d3-mercapto)propionate typically involves the reaction of ethyl acrylate with deuterated methyl mercaptan under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and reliability of the product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure their integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Methyl-d3-mercapto)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted mercapto compounds.
Scientific Research Applications
Ethyl 3-(Methyl-d3-mercapto)propionate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(Methyl-d3-mercapto)propionate involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound in various biochemical pathways. This enables researchers to study the compound’s effects at a molecular level, providing insights into its behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-mercaptopropionate: Similar structure but without deuterium labeling.
Methyl 3-mercaptopropionate: Similar functional groups but different ester group.
Propyl 3-mercaptopropionate: Similar functional groups but different alkyl chain.
Uniqueness
Ethyl 3-(Methyl-d3-mercapto)propionate is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
ethyl 3-(trideuteriomethylsulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWHRKJEKWJNY-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661963 |
Source
|
Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-41-8 |
Source
|
Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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